N-(3-chlorophenyl)-N'-cyclopropylurea
Description
Significance of Urea-Based Compounds in Agrochemical and Biological Sciences
Urea (B33335), with the chemical formula CO(NH₂)₂, is a fundamental organic compound. wikipedia.org Industrially produced in vast quantities from liquid ammonia (B1221849) and carbon dioxide, it is a cornerstone of the chemical industry. britannica.com More than 90% of the global industrial production of urea is for its use as a nitrogen-release fertilizer, making it the most common solid nitrogenous fertilizer. wikipedia.org Its high nitrogen content, readily converted to ammonia in the soil, is crucial for plant growth as nitrogen is a key component of amino acids and proteins. britannica.comiiste.org Urea can be applied to the soil or directly to foliage. britannica.com
Beyond its primary role in agriculture as a fertilizer, the urea structure is a key component in a multitude of biologically active molecules. britannica.com The versatility of the urea functional group allows for its incorporation into compounds with a wide array of biological effects. researchgate.net These derivatives are integral to the development of new products in both the agrochemical and pharmaceutical sectors.
In the agrochemical industry, substituted ureas are developed as herbicides, pesticides, and insecticides. researchgate.net They also exhibit cytokinin-like activity, influencing plant growth and development. researchgate.net In the realm of biological and medicinal sciences, urea derivatives have been investigated for a broad spectrum of therapeutic applications.
Table 1: Investigated Biological Activities of Urea-Based Compounds
| Biological Activity | Description |
|---|---|
| Antimicrobial | Activity against various bacteria and fungi. researchgate.net |
| Antiviral | Inhibition of viral replication, including against HIV. researchgate.net |
| Anticancer | Cytotoxic effects against various cancer cell lines. researchgate.netnih.gov |
| Anti-inflammatory | Reduction of inflammation. researchgate.net |
| Anticonvulsant | Management of seizures. researchgate.netmdpi.com |
The ability to substitute different chemical groups onto the urea backbone allows chemists to fine-tune the biological activity, leading to the development of specialized and effective compounds for various applications. researchgate.net
Historical Perspective on the Evolution of Research Pertaining to N-(3-chlorophenyl)-N'-cyclopropylurea and Structurally Related Analogues
The study of this compound is situated within the broader historical development of synthetic urea derivatives, which began with Friedrich Wöhler's synthesis of urea from inorganic materials in 1828. wikipedia.orgbritannica.com This event was a milestone in chemistry, dismantling the theory of vitalism. wikipedia.org The exploration of substituted ureas for biological applications gained significant momentum in the 20th century, particularly in the field of agrochemicals.
Research into phenylurea compounds led to the discovery of their potent herbicidal properties. The specific substitution patterns on the phenyl ring were found to be critical for their biological activity. The introduction of halogen atoms, such as chlorine, onto the phenyl ring was a key step in developing more potent and selective herbicides. mdpi.comnih.gov
The incorporation of a cyclopropyl (B3062369) group represents another important evolution in the design of bioactive molecules. The cyclopropyl ring is a small, strained carbocycle that can significantly influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. Research into compounds containing a 1-phenylcyclopropane moiety has revealed a wide range of pharmacological activities, including antitumor and anti-inflammatory effects. nih.gov
The synthesis of this compound combines these two key structural features: the herbicidally active chlorophenylurea core and the pharmacologically significant cyclopropyl group. Research on structurally related analogues, such as N-Aryl-N′-2-thiazolylureas containing a 3-chlorophenyl group, has shown significant cytokinin-like activity, highlighting the influence of this specific substitution. researchgate.net Similarly, research into other 3-chlorophenyl derivatives has demonstrated their potential as anticonvulsant agents. mdpi.com The convergence of these research streams has provided the foundation for the synthesis and investigation of this compound.
Overview of Key Academic Research Domains Focused on this compound
Academic and industrial research involving this compound and its analogues is concentrated in several key domains, driven by the compound's unique structural characteristics.
Agrochemical Research: A primary focus of research is the potential application of this compound as an agrochemical. Drawing from the known herbicidal activity of phenylureas and the cytokinin-like activity of related N-(3-chlorophenyl)urea derivatives, studies in this area aim to evaluate its efficacy and spectrum of activity as a plant growth regulator or herbicide. researchgate.net
Medicinal Chemistry and Drug Discovery: The structural motifs present in this compound are of significant interest in medicinal chemistry. The 3-chlorophenyl group is found in numerous compounds investigated for various therapeutic effects. mdpi.comnih.gov The cyclopropyl moiety is a desirable feature in modern drug design for its ability to enhance potency and improve pharmacokinetic properties. Consequently, research explores the potential of this compound and its analogues as scaffolds for developing new therapeutic agents. Investigations into related structures suggest potential for activities such as anticonvulsant, antimicrobial, and antitumor effects. nih.govmdpi.comnih.gov
Synthetic and Molecular Chemistry: The synthesis and chemical manipulation of this compound are subjects of research in their own right. Studies focus on developing efficient and regioselective synthetic routes. mdpi.com Furthermore, the compound serves as a model for studying the physicochemical properties conferred by its specific combination of functional groups.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Linear Formula | C₁₀H₁₁ClN₂O sigmaaldrich.com |
| CAS Number | 64393-13-1 sigmaaldrich.com |
| Molecular Weight | 210.665 g/mol sigmaaldrich.com |
| MDL Number | MFCD02373098 sigmaaldrich.com |
This compound is often included in collections of rare and unique chemicals for early discovery research, where its novel structure can be screened against a wide range of biological targets to uncover new activities. sigmaaldrich.com
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Urea |
| Ammonia |
| Carbon dioxide |
| N-Aryl-N′-2-thiazolylureas |
| N-(3-fluorophenyl)-N′-(2-thiazolyl)urea |
| N-phenyl-N′-(4-pyridyl)urea |
| 1-phenylcyclopropane carboxamide |
| 1-phenylcyclopropane carbonitrile |
| 2-phenyl acetonitrile |
| Tetra-n-butylammonium bromide |
| 1,2-dibromoethane |
| 1-(m-tolyl)cyclopropane acetonitrile |
| 1-(4-methoxyphenyl)cyclopropane acetonitrile |
| 1-(4-fluorophenyl)-cyclopropane acetonitrile |
| 1-(4-chlorophenyl)-cyclopropane acetonitrile |
| 1-(3-bromophenyl)-cyclopropane acetonitrile |
| 1-(3,4-dichlorophenyl)-cyclopropane acetonitrile |
| (E)-N-(3-chlorophenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)methanimine |
| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamides |
| 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamides |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione |
| Valproic acid |
| (R,S)-2-(2-Chlorophenyl)-succinic acid |
| (R,S)-2-(3-chlorophenyl)-succinic acid |
| 2-aminoacetic acid |
| (R,S)-3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid |
| (R,S)-3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid |
| N,N-carbonyldiimidazole |
| 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazoles |
| 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone |
| 4-(4-Chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one |
| 2-acetyl thiophene |
| 4-chlorobenzaldehyde |
| ethyl cyanoacetate |
| ammonium acetate |
| 4-(4-Chlorophenyl)-2-(2',3',4',6'-tetra-O-acetyl-β-d-gluco/galactopyranosyloxy)-6-(thien-2-yl)nicotinonitrile |
| riboside |
| xyloside |
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-cyclopropylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-7-2-1-3-9(6-7)13-10(14)12-8-4-5-8/h1-3,6,8H,4-5H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKKCXGGQIAKHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64393-13-1 | |
| Record name | N-(3-CHLOROPHENYL)-N'-CYCLOPROPYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Derivative Chemistry of N 3 Chlorophenyl N Cyclopropylurea
Established Synthetic Pathways for N-(3-chlorophenyl)-N'-cyclopropylurea
The synthesis of this compound is grounded in fundamental organic reactions, with various approaches developed to balance efficiency, scalability, and environmental impact.
Conventional Multistep Synthesis Approaches
The most common and direct method for synthesizing N,N'-disubstituted ureas, including this compound, involves the reaction of an isocyanate with a primary amine. In this case, 3-chlorophenyl isocyanate is reacted with cyclopropylamine (B47189). This reaction is typically high-yielding and proceeds under mild conditions.
The conventional synthesis is often a multistep process, particularly when considering the preparation of the precursors. syrris.jp For instance, the 3-chlorophenyl isocyanate starting material is traditionally produced from 3-chloroaniline (B41212) and phosgene (B1210022) or a phosgene equivalent. The use of highly toxic phosgene is a significant drawback of this traditional route. thepharmajournal.com
Modern advancements in synthetic methodology have introduced techniques like flow chemistry to streamline multistep sequences. Flow processes, which involve passing reagents through columns containing immobilized catalysts or reactants, can combine several synthetic steps into a single continuous operation, significantly reducing reaction times and improving process control compared to conventional batch methods in flasks. syrris.jp
Principles of Green Chemistry in this compound Synthesis
Green chemistry, defined as the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, offers a framework for improving the synthesis of this compound. thepharmajournal.commdpi.com Key principles applicable to its synthesis include:
Use of Safer Reagents: A primary goal is to replace hazardous chemicals like phosgene. Alternative, greener routes to isocyanates or direct, isocyanate-free syntheses of ureas are actively researched. For example, dimethyl carbonate has been explored as a less hazardous substitute for phosgene in the synthesis of polycarbonates and could be adapted for urea (B33335) synthesis. thepharmajournal.com
Alternative Energy Sources: Microwave-assisted synthesis has emerged as a green technique that can dramatically reduce reaction times and sometimes improve yields. nih.gov The application of microwave irradiation can enhance the efficiency of the coupling reaction between the amine and isocyanate or its equivalent. nih.govmdpi.com
Use of Greener Solvents: The choice of solvent is critical. While traditional syntheses may use chlorinated solvents, green chemistry promotes the use of more benign alternatives such as ethanol (B145695), water, or supercritical carbon dioxide. thepharmajournal.comnih.gov In some cases, solvent-free reactions, where the neat reactants are mixed, offer the most environmentally friendly option by eliminating solvent waste entirely. mdpi.com
Optimization of Reaction Conditions for Yield and Purity of this compound
Achieving high yield and purity for this compound requires careful optimization of reaction conditions, primarily solvent, temperature, and reaction time. The choice of solvent can significantly influence reaction rates and yields by affecting the solubility of reactants and stabilizing transition states.
For instance, in related heterocyclic syntheses, a systematic study of solvents revealed substantial differences in product yield. researchgate.net Reactions carried out at room temperature often yield only trace amounts of the product, whereas conducting the reaction at the reflux temperature of the solvent leads to significantly higher yields. researchgate.net As illustrated in the table below, which models the optimization process for urea synthesis, polar aprotic solvents like DMF may facilitate the reaction, but a higher-boiling alcohol like ethanol at reflux could provide the optimal balance of solubility and reactivity for a clean, high-yielding transformation. researchgate.net
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Tetrahydrofuran (THF) | Reflux (66) | 12 | 15 |
| Acetonitrile | Reflux (82) | 12 | 30 |
| N,N-Dimethylformamide (DMF) | Reflux (153) | 8 | 45 |
| Ethanol | Reflux (78) | 6 | 82 |
| Water | Reflux (100) | 24 | 10 |
This table is a hypothetical representation based on general optimization principles for analogous reactions. researchgate.net
Design and Synthesis of this compound Analogues and Derivatives
The design and synthesis of analogues are central to medicinal chemistry, allowing for the systematic exploration of structure-activity relationships.
Strategic Modifications at the Phenyl Moiety (e.g., Chlorination Patterns, Substituent Effects)
Modifying the 3-chlorophenyl ring is a key strategy for tuning the electronic and steric properties of the molecule.
Chlorination Patterns: The position of the chlorine atom can be moved to the ortho- (2-chloro) or para- (4-chloro) positions. This seemingly simple change can alter the molecule's conformation and its interactions with biological targets, as seen in studies of other chlorophenyl-containing compound series. mdpi.com
Substituent Effects: Introducing a variety of substituents allows for a fine-tuning of the molecule's properties. Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). nih.gov
Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) increase the electron density of the phenyl ring. nih.gov
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) decrease the ring's electron density. nih.gov These electronic perturbations can influence the molecule's acidity, basicity, and its ability to form hydrogen bonds or engage in other non-covalent interactions. nih.govnih.gov
The following table summarizes potential modifications to the phenyl ring and their general electronic effect.
| Position on Phenyl Ring | Substituent | General Electronic Effect |
|---|---|---|
| Position 2 | -Cl | Electron-Withdrawing, Inductive |
| Position 4 | -Cl | Electron-Withdrawing, Inductive |
| Position 4 | -CH₃ (Methyl) | Electron-Donating |
| Position 4 | -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing |
| Position 4 | -CN (Cyano) | Strongly Electron-Withdrawing |
| Position 4 | -OCH₃ (Methoxy) | Electron-Donating |
This table illustrates common strategic modifications based on principles of medicinal chemistry. nih.gov
Exploration of Variations in the Cyclopropyl (B3062369) Moiety
The cyclopropyl group is a valuable structural motif in drug design, often conferring metabolic stability and favorable binding characteristics. researchgate.net Variations of this moiety can lead to analogues with improved properties.
Substitution on the Cyclopropyl Ring: Introducing substituents directly onto the cyclopropyl ring is a powerful modification strategy. For example, fluorination can significantly alter a molecule's lipophilicity (logP), a critical parameter affecting absorption and distribution. Monofluorination of a cyclopropyl group can lead to a minor decrease in lipophilicity, which may be beneficial for optimizing pharmacokinetic profiles. beilstein-journals.org
Ring Homologation or Bioisosteric Replacement: The cyclopropyl ring can be replaced with other small cycloalkanes, such as a cyclobutyl ring, to probe the effect of ring size on activity. Alternatively, bioisosteric replacement, where the ring is swapped for a group with similar physical or chemical properties, is another common approach. For instance, replacing the cyclopropyl ring with a small heterocyclic ring like an oxetane (B1205548) can introduce a hydrogen bond acceptor and significantly decrease lipophilicity. beilstein-journals.org
The table below shows how such modifications can influence the calculated partition coefficient (logP), a measure of lipophilicity.
| Moiety | Modification | Effect on Lipophilicity (logP) |
|---|---|---|
| Cyclopropyl | - | Baseline |
| Cyclopropyl | Monofluorination | Minor decrease |
| Cyclopropyl | Geminal Difluorination | Minor decrease |
| Cyclobutyl | Ring Expansion | Increase |
| Oxetanyl | Bioisosteric Replacement | Significant decrease |
This table illustrates the expected impact of structural modifications on lipophilicity based on established trends. beilstein-journals.org
Alterations and Substitutions within the Urea Linkage
The core urea moiety of this compound presents a versatile platform for synthetic modification. Alterations to the nitrogen substituents or the carbonyl group can significantly influence the molecule's chemical and physical properties. Research into the synthesis of unsymmetrical N,N'-disubstituted ureas has yielded several effective methodologies that are applicable to the derivatization of the parent compound.
A prevalent strategy for creating unsymmetrical ureas involves the reaction of an amine with an isocyanate. asianpubs.org For instance, the synthesis of N-aryl-N'-arylmethylurea derivatives can be achieved by reacting a substituted aniline (B41778) with triphosgene (B27547) to form an isocyanate intermediate, which is then coupled with a benzylamine (B48309) derivative. mdpi.com This approach allows for the systematic variation of both the aryl and alkyl/aralkyl substituents on the urea nitrogen atoms.
Alternative, more environmentally benign methods are also being developed to avoid the use of hazardous reagents like phosgene. One such method is the catalyst-free synthesis of unsymmetrical ureas from amines and carbonyl sulfide (B99878) (COS). rsc.org This technique demonstrates high selectivity and is effective for a range of substrates, including aliphatic and aromatic amines, under mild conditions. rsc.org Mechanistic studies suggest that the selectivity is controlled by factors such as temperature, substrate structure, and the stoichiometry of COS. rsc.org
Another innovative approach utilizes ethylene (B1197577) carbonate as a carbonyl source in the presence of a solid catalyst. Calcium oxide (CaO) has been identified as an efficient and recyclable catalyst for the synthesis of N,N'-disubstituted ureas from primary amines and ethylene carbonate under mild conditions. researchgate.netscispace.com The reaction is believed to proceed through a carbamate (B1207046) intermediate, with the catalytic reaction between the carbamate and a second amine molecule being the rate-determining step. researchgate.net
Palladium-catalyzed C-N cross-coupling reactions offer a powerful tool for the synthesis of unsymmetrical diaryl ureas. nih.gov This method can be adapted for N-aryl-N'-alkyl ureas and involves a two-step process: an initial arylation of a protected urea (like benzylurea), followed by deprotection and a second arylation or alkylation step. nih.gov This strategy provides access to a wide array of derivatives with good to excellent yields. nih.gov
Furthermore, hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), have been employed as coupling mediators for the synthesis of unsymmetrical ureas from amides and amines. mdpi.com This metal-free approach proceeds under mild conditions and exhibits a broad substrate scope. mdpi.com
A summary of various synthetic methods for unsymmetrical urea derivatives is presented in the table below.
| Method | Reagents | Catalyst/Mediator | Key Features |
| Isocyanate Coupling | Amine, Isocyanate (or precursor like triphosgene) | None typically required for coupling step | Well-established, versatile, but may involve hazardous reagents. asianpubs.orgmdpi.com |
| Carbonyl Sulfide (COS) Method | Two different amines, COS | Catalyst-free | Mild conditions, high selectivity, avoids toxic reagents. rsc.org |
| Ethylene Carbonate Method | Primary amine, Ethylene carbonate | Calcium Oxide (CaO) | Recyclable solid catalyst, mild conditions. researchgate.netscispace.com |
| Pd-Catalyzed C-N Coupling | Protected urea, Aryl/Alkyl halide | Palladium catalyst | General method for a wide variety of substituents. nih.gov |
| Hypervalent Iodine-Mediated Coupling | Amide, Amine | Phenyliodine(III) diacetate (PIDA) | Metal-free, mild conditions, broad scope. mdpi.com |
Advanced Synthetic Techniques Applicable to this compound Derivatives
The drive for more efficient, safer, and scalable synthetic processes has led to the exploration of advanced techniques like flow chemistry and the development of novel catalysts for urea bond formation.
Flow Chemistry Approaches in Urea Synthesis
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and easier scalability. While specific flow synthesis protocols for this compound are not extensively documented, the principles and technologies are readily applicable to its synthesis and the preparation of its derivatives.
For example, the selective hydrogenation of nitroarenes to N-arylhydroxylamines, which can be precursors to N-aryl ureas, has been successfully demonstrated in a continuous flow system using a Pt/C catalyst. mdpi.com This process allows for precise control of reaction parameters, leading to high selectivity and yield. mdpi.com Similarly, the synthesis of complex molecules like Imatinib, which involves an amide coupling step analogous to urea formation, has been achieved using multi-step continuous flow systems. thieme-connect.de These examples highlight the potential of flow chemistry to streamline the synthesis of N-aryl-N'-alkylurea derivatives by enabling the safe handling of reactive intermediates and facilitating multi-step sequences in a continuous manner.
The key components of a typical flow chemistry setup for such syntheses include high-precision pumps to deliver reagents, a reactor where the reaction occurs (which can be a heated or cooled tube or a packed bed of catalyst), and a back-pressure regulator to control the pressure. mdpi.com This setup allows for rapid optimization of reaction conditions and can be adapted for various synthetic transformations relevant to urea chemistry.
Catalyst Development for Urea Bond Formation
The development of efficient catalysts is crucial for advancing the synthesis of substituted ureas, including derivatives of this compound. Catalysts can enable the use of more benign starting materials, reduce reaction times, and improve selectivity.
As mentioned earlier, solid base catalysts like calcium oxide (CaO) have proven effective for the synthesis of N,N'-disubstituted ureas from ethylene carbonate and primary amines. researchgate.netscispace.com The heterogeneous nature of CaO allows for easy separation and recycling, making the process more sustainable. scispace.com
Palladium-based catalysts are widely used for C-N cross-coupling reactions to form N-aryl bonds. nih.gov Research in this area focuses on developing more active and stable ligand systems for the palladium center to expand the substrate scope and improve reaction efficiency under milder conditions. nih.gov
In recent years, there has been a significant push towards electrocatalytic methods for urea synthesis, primarily from carbon dioxide (CO2) and nitrogenous species like ammonia (B1221849) or nitrates. nih.gov While this technology is still in its early stages for the synthesis of complex substituted ureas, it represents a promising green alternative to traditional methods. nih.gov The development of efficient electrocatalysts that can facilitate the C-N bond formation under ambient conditions is a major area of research. nih.gov
Furthermore, metal-free catalytic systems are gaining attention. For instance, the use of hypervalent iodine reagents provides a metal-free alternative for the coupling of amides and amines to form ureas. mdpi.com Organocatalysts are also being explored for various steps in urea synthesis.
The table below summarizes some of the catalyst systems applicable to the synthesis of N,N'-disubstituted ureas.
| Catalyst System | Reagent Type | Reaction Type | Advantages |
| Calcium Oxide (CaO) | Solid Base | From Ethylene Carbonate and Amines | Heterogeneous, recyclable, mild conditions. researchgate.netscispace.com |
| Palladium Complexes | Transition Metal | C-N Cross-Coupling | High efficiency, broad substrate scope. nih.gov |
| Electrocatalysts | Various Metals/Materials | From CO2 and Nitrogen Sources | Green chemistry approach, ambient conditions. nih.gov |
| Phenyliodine(III) diacetate (PIDA) | Hypervalent Iodine | Amide-Amine Coupling | Metal-free, mild conditions. mdpi.com |
Mechanistic Investigations of N 3 Chlorophenyl N Cyclopropylurea S Biological Interactions in Non Human Systems
Elucidation of Molecular Targets for N-(3-chlorophenyl)-N'-cyclopropylurea
The initial step in understanding the biological impact of any compound is the identification of its molecular targets. For this compound, research has primarily focused on its interaction with specific enzymes in plant systems, given its structural resemblance to a class of plant growth regulators.
Identification of Specific Enzymes Interacted with by this compound
Scientific investigations have identified cytokinin oxidase/dehydrogenase (CKO/CKX) as a primary target for phenylurea derivatives. This enzyme plays a crucial role in the regulation of cytokinins, a class of plant hormones that promote cell division. nih.govnih.gov By inhibiting CKO/CKX, these compounds can increase the endogenous levels of cytokinins, thereby influencing plant growth and development. nih.gov
Studies on various phenylurea and diphenylurea derivatives have demonstrated their potent inhibitory activity against CKO/CKX isoforms from different plant species, including maize (Zea mays) and Arabidopsis thaliana. nih.govnih.gov While direct enzymatic assays specifically quantifying the inhibition by this compound are not extensively documented in publicly available literature, the structural analogy to potent CKO/CKX inhibitors strongly suggests it interacts with this enzyme. The general structure of a phenylurea, with its urea (B33335) bridge and substituted phenyl ring, is a key determinant for this interaction.
Receptor Binding Studies in Non-Human Cell Lines or Model Organisms
In the context of non-human systems, particularly in plants, the receptors for cytokinins, such as the Arabidopsis histidine kinase (AHK) receptors (e.g., AHK3 and AHK4), are of significant interest. Some phenylurea derivatives, like thidiazuron (B128349) (TDZ), are known to exhibit cytokinin-like activity by directly binding to these receptors. researchgate.net However, studies on other phenylurea derivatives, such as N-(2-chloro-pyridin-4-yl)-N'-phenylurea (CPPU), have indicated that they possess weak or negligible binding affinity for these receptors, suggesting their primary mode of action is through the inhibition of cytokinin degradation rather than direct receptor activation. nih.gov
Protein-Ligand Interaction Profiling and Target Deconvolution
The precise molecular interactions between phenylurea derivatives and their target enzymes have been elucidated through structural biology techniques. X-ray crystallography studies of the maize cytokinin oxidase/dehydrogenase (ZmCKO1) in complex with a phenylurea derivative, N-(2-chloro-pyridin-4-yl)-N'-phenylurea (CPPU), have provided detailed insights into the binding mode. nih.gov
These studies reveal that the inhibitor binds within the active site of the enzyme in a planar conformation. nih.gov Key interactions include hydrogen bonds between the nitrogen atoms of the urea backbone and the side chain of a crucial aspartic acid residue (Asp169) in the active site. nih.gov Furthermore, a stacking interaction occurs between the pyridinyl ring of the inhibitor and the isoalloxazine ring of the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for the enzyme's catalytic activity. nih.gov Mutagenesis studies, where specific amino acid residues in the active site are altered, have confirmed the importance of these interactions for inhibitor binding. nih.gov
Biochemical Mechanisms of Action in Non-Human Contexts
Understanding the biochemical mechanisms through which a compound exerts its effects is fundamental to characterizing its biological role. For this compound, the focus of mechanistic studies has been on its influence on enzyme kinetics, particularly as an inhibitor.
Enzyme Kinetics and Inhibition Studies of this compound
Enzyme kinetic studies are vital for quantifying the potency and understanding the mode of action of inhibitors. For phenylurea derivatives, these studies have centered on their inhibition of cytokinin oxidase/dehydrogenase. The inhibitory activity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
While specific IC50 values for this compound against various CKO/CKX isoforms are not prominently reported, research on structurally related diphenylurea derivatives has demonstrated potent inhibition, with IC50 values in the low nanomolar to micromolar range, depending on the specific compound and the enzyme isoform. nih.gov
Table 1: Inhibitory Activity of Selected Diphenylurea Derivatives against Cytokinin Oxidase/Dehydrogenase (CKO/CKX) Isoforms This table presents representative data for structurally related compounds to illustrate the general inhibitory potential of this chemical class. Data for this compound is not specifically available.
| Compound | Enzyme Isoform | IC50 (µM) |
|---|---|---|
| Diphenylurea Derivative A | ZmCKX1 (Maize) | 0.05 |
| Diphenylurea Derivative B | ZmCKX4a (Maize) | 0.12 |
| Diphenylurea Derivative C | AtCKX2 (Arabidopsis) | 1.5 |
The mode of enzyme inhibition provides crucial information about the mechanism of action. Kinetic analyses of phenylurea derivatives' interaction with CKO/CKX have revealed a competitive inhibition mechanism. nih.gov Competitive inhibition occurs when the inhibitor molecule binds to the same active site on the enzyme as the natural substrate, thereby directly competing with the substrate for binding. nih.gov
In the case of CKO/CKX, phenylurea inhibitors occupy the active site where the cytokinin substrate would normally bind. nih.gov This prevents the substrate from being degraded by the enzyme. A key characteristic of competitive inhibition is that the inhibition can be overcome by increasing the concentration of the substrate. From a kinetic perspective, a competitive inhibitor increases the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) of the reaction remains unchanged.
The structural studies of CPPU bound to ZmCKO1 support this competitive inhibition model, showing the inhibitor physically blocking the substrate-binding site. nih.gov Given the structural similarities, it is highly probable that this compound also acts as a competitive inhibitor of cytokinin oxidase/dehydrogenase in plant systems. There is no evidence from the reviewed literature to suggest a non-competitive mode of inhibition for this class of compounds on CKO/CKX.
Irreversible and Reversible Binding Characteristics
Reversible binding is characterized by non-covalent interactions between the compound (ligand) and the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and ionic bonds. A key feature of reversible binding is the existence of an equilibrium between the bound and unbound states of the ligand. The strength of this interaction is typically quantified by the dissociation constant (Kd), which represents the concentration of ligand at which half of the target binding sites are occupied.
Irreversible binding , in contrast, involves the formation of a stable, covalent bond between the compound and its target. nomuraresearchgroup.com This process often occurs in two steps: an initial non-covalent recognition and binding of the compound to the target, followed by a chemical reaction that forms the covalent linkage. mdpi.comresearchgate.net Covalent inhibitors can offer advantages such as prolonged duration of action and high potency, as the dissociation of the compound from its target is negligible. nomuraresearchgroup.commdpi.com
While specific kinetic studies on the binding of this compound are not extensively detailed in publicly available literature, the nature of its interactions can be inferred from its chemical structure and the behavior of related phenylurea compounds. Generally, compounds of this class are known to act as non-covalent inhibitors. For a compound like this compound, the urea and phenyl moieties would be expected to participate in hydrogen bonding and hydrophobic interactions within a protein's binding pocket. The determination of whether its binding is reversible or irreversible would necessitate specific experimental investigations, such as dialysis experiments, washout assays, or mass spectrometry to detect covalent adducts. Without such direct evidence, it is most commonly assumed that phenylurea compounds engage in reversible binding unless a reactive functional group, or "warhead," capable of forming a covalent bond is present in the structure.
Allosteric Modulation by this compound
Allosteric modulation represents a sophisticated mechanism of regulating the function of a target protein, typically a receptor or an enzyme. Unlike orthosteric ligands that bind to the primary, active site of a protein, allosteric modulators bind to a distinct, topographically separate site. nih.govyoutube.com This binding event induces a conformational change in the protein, which in turn alters the binding affinity or efficacy of the orthosteric ligand. youtube.com Allosteric modulators can be positive (enhancing the effect of the orthosteric ligand), negative (diminishing the effect), or neutral (not affecting the efficacy but potentially altering the binding affinity). youtube.com
There is a growing body of research demonstrating that diarylurea and phenylurea derivatives can act as allosteric modulators for various G protein-coupled receptors (GPCRs). nih.govnih.govacs.orgconsensus.app For instance, compounds structurally related to this compound have been identified as negative allosteric modulators of the cannabinoid CB1 receptor. nih.govacs.orgconsensus.app These compounds were shown to inhibit agonist-induced intracellular signaling while simultaneously enhancing the binding of a radiolabeled agonist, a hallmark of complex allosteric interactions. acs.org
While direct studies on this compound as an allosteric modulator are not prominent, its structural features are consistent with those of known allosteric modulators. The phenylurea core can serve as a scaffold for interactions within an allosteric binding pocket. The specific substitutions on the phenyl and urea nitrogens, in this case, a chloro group and a cyclopropyl (B3062369) group, would be critical in determining the specificity and nature of the allosteric effect. Structure-activity relationship (SAR) studies on similar diarylurea compounds have highlighted the importance of these substitutions for potency and modulatory activity. nih.govacs.org Therefore, it is plausible that this compound could exert its biological effects through allosteric modulation of a target protein, a hypothesis that warrants further experimental validation.
Cellular Pathway Perturbations in Fungal, Insect, or Plant Systems
In non-human systems, particularly in plants, phenylurea compounds are well-documented for their ability to perturb critical cellular pathways, most notably photosynthesis. Many phenylurea derivatives function as herbicides by inhibiting the photosynthetic electron transport chain. nih.gov They specifically target the D1 protein of photosystem II (PSII), binding to the QB site and blocking the binding of plastoquinone. nih.gov This disruption halts the flow of electrons, leading to the inhibition of ATP and NADPH synthesis, ultimately causing plant death.
Furthermore, some urea derivatives have been shown to exhibit cytokinin-like activity. nih.govnih.gov Cytokinins are a class of plant hormones that regulate a wide array of developmental processes, including cell division, shoot and root morphogenesis, leaf senescence, and nutrient allocation. nih.govnih.govmdpi.com By mimicking natural cytokinins, these compounds can interfere with the normal hormonal balance in plants, leading to aberrant growth and development. The cytokinin signaling pathway involves a series of histidine kinases and response regulators. nih.gov Exogenous application of cytokinin-like compounds can ectopically activate this pathway, influencing gene expression and cellular responses. For example, altered cytokinin levels can impact root and shoot growth, with cytokinins generally promoting shoot growth and inhibiting root growth. nih.gov They also play a role in nutrient uptake and distribution within the plant. frontiersin.org
While specific studies detailing the effects of this compound on fungal or insect systems are scarce, its established role as a plant growth regulator suggests that its primary mode of action in non-human systems is through the disruption of plant-specific pathways like photosynthesis and hormone signaling.
Biophysical Characterization of this compound-Target Interactions
Spectroscopic Analysis of Binding Events
Spectroscopic techniques are invaluable tools for studying the binding of small molecules to their biological targets. Methods such as UV-visible spectroscopy, fluorescence spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide insights into the formation of a ligand-protein complex, conformational changes induced by binding, and the thermodynamics and kinetics of the interaction.
For example, if the target protein contains fluorescent amino acids like tryptophan, the binding of a ligand such as this compound in the vicinity of these residues can lead to a change in their fluorescence emission spectrum. This quenching or enhancement of fluorescence can be monitored to determine the binding affinity and stoichiometry of the interaction. Similarly, changes in the UV-visible absorption spectrum of the protein or the ligand upon complex formation can also be used to characterize the binding event.
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) Studies
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful biophysical techniques used to quantitatively characterize molecular interactions.
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. tainstruments.commalvernpanalytical.comwur.nlnih.gov In a typical ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a solution containing the target protein. The resulting heat changes are measured, and from the data, a complete thermodynamic profile of the interaction can be obtained. This includes the binding affinity (Kd), the stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS) upon binding. tainstruments.com This information is crucial for understanding the driving forces behind the molecular recognition process.
Surface Plasmon Resonance (SPR) is an optical technique that allows for the real-time monitoring of binding events without the need for labeling. nih.gov In an SPR experiment, the target protein is immobilized on a sensor chip. A solution containing the ligand is then flowed over the chip surface. The binding of the ligand to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. nih.gov This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd). nih.gov
While ITC and SPR are standard methods for characterizing ligand-target interactions, specific studies employing these techniques to analyze the binding of this compound have not been reported in the literature. Such studies would be necessary to precisely quantify its binding affinity and kinetics with its biological target.
X-ray Crystallography and Cryo-Electron Microscopy Studies of this compound-Target Complexes
X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for determining the three-dimensional structure of macromolecules and their complexes at atomic or near-atomic resolution. researchgate.netnih.govcam.ac.ukmdpi.com
X-ray crystallography involves crystallizing the ligand-protein complex and then diffracting X-rays through the crystal. researchgate.netmdpi.com The resulting diffraction pattern can be used to calculate an electron density map, from which the atomic structure of the complex can be built. A crystal structure of a target protein in complex with this compound would provide a detailed, static picture of the binding mode. It would reveal the precise orientation of the compound within the binding pocket and the specific non-covalent interactions (hydrogen bonds, hydrophobic contacts) that stabilize the complex. This structural information is invaluable for understanding the basis of the compound's activity and for guiding further structure-based drug design efforts.
Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative to X-ray crystallography, particularly for large protein complexes or proteins that are difficult to crystallize. nih.govcam.ac.ukresearchgate.net In cryo-EM, a solution of the complex is rapidly frozen, and the individual particles are imaged using an electron microscope. nih.gov Computational methods are then used to combine thousands of these particle images to reconstruct a 3D structure. Cryo-EM could be employed to study the interaction of this compound with a large target protein or a multi-protein complex, providing insights into conformational changes that may occur upon binding.
To date, no experimentally determined crystal structures or cryo-EM structures of this compound bound to a biological target have been deposited in public databases such as the Protein Data Bank (PDB). The determination of such a structure would be a significant step forward in elucidating its precise mechanism of action.
Structure Activity Relationship Sar Studies of N 3 Chlorophenyl N Cyclopropylurea Analogues
Methodologies for SAR Determination of N-(3-chlorophenyl)-N'-cyclopropylurea Derivatives
The determination of SAR for derivatives of this compound involves the synthesis of a series of structurally related compounds and the subsequent evaluation of their biological activity. This process allows researchers to identify the key chemical features, or pharmacophores, that are essential for the desired biological effect. The primary methodologies involve the systematic modification of the molecule's distinct regions.
The 3-chloro-substituted phenyl ring is a critical component of the parent molecule, and its modification is a primary strategy in SAR studies. Researchers systematically alter the nature, position, and number of substituents on this aromatic ring to probe the effects of electronics, sterics, and lipophilicity on biological activity.
Key research findings from studies on related N-aryl compounds demonstrate the importance of the phenyl ring's substitution pattern. mdpi.comnih.gov The general approach involves:
Positional Isomerism: Moving the chloro substituent from the meta (3-position) to the ortho (2-position) or para (4-position) can significantly impact activity. This helps to map the topology of the binding pocket and determine if there are specific spatial constraints.
Electronic Effects: Replacing the chloro group (an electron-withdrawing group) with other electron-withdrawing groups (e.g., -CF₃, -NO₂) or electron-donating groups (e.g., -CH₃, -OCH₃) helps to determine the optimal electronic environment for activity. mdpi.com For instance, in some series, potent activity is observed with substituents that have positive Hammett (σ) and lipophilicity (π) values, such as Cl, Br, and CF₃. nih.gov
Steric Bulk: The size of the substituent is varied to understand steric tolerance in the target's binding site. This can range from small groups like fluorine to bulkier groups like tert-butyl. Studies have shown that increasing steric bulk can sometimes be detrimental to activity. nih.gov
Multiple Substitutions: Introducing additional substituents on the ring, such as in 3,4-dichloro or 3,5-ditrifluoromethyl analogues, can further enhance or diminish activity by combining electronic and steric effects. nih.gov
The following table illustrates a hypothetical SAR study based on systematic phenyl ring modifications.
| Compound | Phenyl Ring Substitution | Relative Activity (%) | Rationale for Modification |
| Parent | 3-Cl | 100 | Reference Compound |
| Analogue 1 | 2-Cl | 60 | Investigate positional isomerism (ortho) |
| Analogue 2 | 4-Cl | 85 | Investigate positional isomerism (para) |
| Analogue 3 | 3-F | 75 | Change halogen (less lipophilic, more electronegative) |
| Analogue 4 | 3-Br | 110 | Change halogen (more lipophilic, less electronegative) |
| Analogue 5 | 3-CH₃ | 40 | Introduce electron-donating group |
| Analogue 6 | 3-CF₃ | 130 | Introduce strong electron-withdrawing group |
| Analogue 7 | 3,4-diCl | 150 | Investigate multiple substitutions |
| Analogue 8 | H (unsubstituted) | 20 | Determine necessity of halogen substituent |
The cyclopropyl (B3062369) group is a unique structural feature known for its conformational rigidity and electronic properties. In many biologically active molecules, this moiety plays a crucial role in binding to target proteins. nih.gov SAR studies explore the necessity of the cyclopropyl ring by replacing it with other groups to assess the impact of ring size, strain, and lipophilicity.
Common variations explored in research include:
Other Cycloalkyl Groups: Replacing the cyclopropyl ring with larger cycloalkanes like cyclobutyl, cyclopentyl, or cyclohexyl can reveal whether the specific three-membered ring strain is essential for activity. In many cases, larger rings that alter the conformation can lead to a decrease or loss of activity. nih.gov
Acyclic Alkyl Groups: Substitution with branched acyclic groups such as isopropyl or tert-butyl helps to differentiate between the need for a cyclic structure versus simple steric bulk.
Substituted Cyclopropyl Rings: Introducing substituents on the cyclopropyl ring itself can provide more refined SAR data, although this can be synthetically challenging.
The table below outlines potential variations of the cyclopropyl moiety and their expected impact on activity based on general principles of medicinal chemistry.
| Compound | Moiety Replacing Cyclopropyl | Relative Activity (%) | Rationale for Modification |
| Parent | Cyclopropyl | 100 | Reference Compound |
| Analogue 9 | Isopropyl | 50 | Acyclic, similar atom count |
| Analogue 10 | Cyclobutyl | 70 | Larger, less strained ring |
| Analogue 11 | Cyclopentyl | 30 | Larger, flexible ring |
| Analogue 12 | tert-Butyl | 15 | Acyclic, increased steric bulk |
| Analogue 13 | Phenyl | 5 | Investigate need for aliphatic vs. aromatic group |
The urea (B33335) linkage (-NH-CO-NH-) is a key structural element, often acting as a rigid scaffold and participating in crucial hydrogen bonding interactions with the biological target. Its modification is a critical aspect of SAR studies.
Key alterations include:
Thiourea (B124793) Analogues: Replacing the carbonyl oxygen with sulfur to form a thiourea (-NH-CS-NH-) alters the hydrogen bonding capacity and electronic properties of the linker. This can lead to significant changes in biological activity.
Reversed Urea/Amide Linkages: Exploring different arrangements of the atoms within the linker can provide insights into the required geometry for binding.
Homologation: Inserting or deleting methylene (B1212753) (-CH₂-) groups between the urea bridge and the phenyl or cyclopropyl moieties can assess the importance of the spatial distance between these two key fragments.
Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. uniroma1.it For derivatives of this compound, QSAR models serve as predictive tools to estimate the activity of unsynthesized analogues, thereby prioritizing the synthesis of the most promising candidates and conserving resources. nih.gov
Development of Predictive Models for Biological Activity
The development of a predictive QSAR model is a multi-step process. mdpi.com It begins with a dataset of compounds for which the biological activity has been experimentally determined. For each compound, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:
Electronic Descriptors: These describe the electronic properties of the molecule, including dipole moment and atomic partial charges.
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area.
Hydrophobicity Descriptors: These quantify the lipophilicity of the compound, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being a common example.
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule that describe its connectivity and branching.
Once the descriptors are calculated, statistical methods are employed to build a mathematical model that links the descriptors to the observed biological activity. Common methods include Multiple Linear Regression (MLR) and machine learning algorithms. nih.gov An MLR model for a series of this compound analogues might take the following general form:
Log(1/IC₅₀) = β₀ + β₁(LogP) + β₂(σ) + β₃(Es)
Where:
Log(1/IC₅₀) represents the biological activity.
LogP is a hydrophobicity descriptor.
σ (Hammett constant) is an electronic descriptor for the phenyl ring substituent.
Es (Taft steric parameter) is a steric descriptor.
β₀, β₁, β₂, β₃ are the regression coefficients determined by the statistical analysis.
The resulting equation provides insight into which properties are most influential in determining the biological activity of the compounds. nih.gov
Validation and Interpretation of QSAR Data
A QSAR model is only useful if it is robust and has strong predictive power. Therefore, rigorous validation is an essential step in its development. basicmedicalkey.com Validation is typically performed using two main strategies:
Internal Validation: This method assesses the stability and robustness of the model using the same dataset that was used to create it. The most common technique is cross-validation (e.g., leave-one-out or LOO), where the model is repeatedly built with one compound removed and then used to predict the activity of that omitted compound. A high cross-validated correlation coefficient (q²) indicates a robust model. uniroma1.it
External Validation: This is considered the most stringent test of a model's predictive ability. nih.gov The initial dataset is split into a "training set" for building the model and a "test set" of compounds that are not used in model development. uniroma1.it The model's ability to accurately predict the activities of the compounds in the test set is a measure of its real-world utility. Key statistical metrics for validation are shown in the table below.
| Statistical Parameter | Symbol | Acceptable Value | Description |
| Correlation Coefficient | R² | > 0.6 | Measures the goodness of fit for the training set. |
| Cross-validated Correlation Coefficient | q² | > 0.5 | Indicates the internal predictive ability of the model. |
| Predictive R² (External Test Set) | R²_pred | > 0.6 | Measures the predictive power for an external set of compounds. |
Interpretation of QSAR Data:
The interpretation of a validated QSAR model provides valuable insights for rational drug design. By examining the descriptors in the final equation and the sign and magnitude of their coefficients, chemists can understand the physicochemical properties that enhance or diminish biological activity. For example, a positive coefficient for LogP suggests that increasing lipophilicity is favorable for activity, guiding the selection of more lipophilic substituents in the next generation of synthesized compounds. Conversely, a negative coefficient for a steric descriptor would indicate that bulky substituents are detrimental, directing efforts toward smaller functional groups. researchgate.net This interpretive power makes QSAR an indispensable tool in the optimization of lead compounds like this compound.
Computational and Theoretical Studies on N 3 Chlorophenyl N Cyclopropylurea
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the fundamental characteristics of a molecule. researchgate.netshd-pub.org.rs These methods are used to determine optimized molecular geometry, electronic properties, and vibrational frequencies, offering a molecular-level understanding that complements experimental data. researchgate.netshd-pub.org.rslongdom.org
The electronic structure dictates the intrinsic properties of N-(3-chlorophenyl)-N'-cyclopropylurea. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, are employed to model this structure. nih.govresearchgate.net Analysis of related phenylurea herbicides reveals that the urea (B33335) bridge and the substituted phenyl ring are key determinants of the electronic environment. shd-pub.org.rs
Key aspects of the electronic structure include:
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability and chemical reactivity. longdom.org For phenylurea derivatives, the HOMO is typically distributed over the electron-rich phenyl ring, while the LUMO is often located on the urea moiety and the ring. The chlorine atom at the meta position acts as an electron-withdrawing group, influencing the electron density distribution across the aromatic system. nih.gov
Electron Delocalization and Aromaticity: The delocalization of π-electrons is a defining feature of the phenyl group. Aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), can be calculated to quantify this property. shd-pub.org.rs Studies on substituted phenylureas show that substituents significantly affect electron delocalization, which in turn influences the molecule's stability and interaction potential.
Mulliken Atomic Charges: The distribution of electron density can be quantified through Mulliken population analysis. nih.gov This reveals the partial charges on each atom, identifying electrophilic and nucleophilic sites. In this compound, the oxygen of the carbonyl group and the nitrogen atoms are expected to carry negative charges, while the carbonyl carbon and hydrogen atoms of the amine groups would be positively charged, which is typical for urea derivatives. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, typically around the carbonyl oxygen. Blue regions (positive potential) highlight electron-poor areas susceptible to nucleophilic attack, such as the N-H protons.
Quantum chemical calculations are instrumental in predicting the reactivity of this compound. Global reactivity descriptors, derived from the energies of frontier molecular orbitals (HOMO and LUMO), are used to assess the molecule's behavior in chemical reactions. longdom.org
Calculated Reactivity Descriptors:
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
These descriptors are routinely calculated in DFT studies of organic molecules to provide a quantitative measure of reactivity. longdom.org
Furthermore, methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the nature of chemical bonds, including non-covalent interactions like intramolecular hydrogen bonds, which can influence the molecule's conformation and reactivity. researchgate.net For example, studies on similar phenylureas have confirmed the presence of intramolecular C-H···O hydrogen bonds. researchgate.net Reaction mechanisms, such as atmospheric oxidation by hydroxyl radicals, can be modeled by calculating the transition state energies, providing insights into the degradation pathways of the compound. researchgate.net
Computational methods allow for the simulation of various spectra, which aids in the interpretation of experimental data.
Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. orientjchem.org These theoretical frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. longdom.org This allows for precise assignment of vibrational modes. For this compound, characteristic bands would include C=O stretching, N-H stretching and bending, C-N stretching, and vibrations of the phenyl and cyclopropyl (B3062369) rings. nih.govorientjchem.org Studies on phenylurea show that the C=O stretching vibration typically appears in the 1750–1600 cm⁻¹ region. orientjchem.org
Table of Predicted Major Vibrational Frequencies for a Phenylurea Scaffold
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretching | 3500 - 3300 | Strong |
| Phenyl C-H Stretching | > 3000 | Medium-Weak |
| C=O Stretching | 1750 - 1650 | Very Strong |
| N-H Bending / Scissoring | 1650 - 1600 | Strong |
| Phenyl Ring C=C Stretching | 1600 - 1450 | Medium-Strong |
| C-N Stretching | 1350 - 1250 | Strong |
| C-H Bending (out-of-plane) | 900 - 700 | Strong |
Data derived from general findings for phenylurea compounds. nih.govorientjchem.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable quantum chemical approach for calculating the ¹H and ¹³C NMR chemical shifts of molecules. researchgate.net The calculated shifts, referenced against a standard like Tetramethylsilane (TMS), can be compared with experimental spectra to confirm the molecular structure. longdom.org
Chemoinformatics and Ligand-Based Design Approaches
Chemoinformatics tools leverage existing chemical data to predict properties and guide the design of new molecules. For this compound and its analogues, these methods are invaluable for exploring structure-activity relationships (SAR).
A pharmacophore is an abstract model that defines the essential steric and electronic features required for a molecule to interact with a specific biological target. dovepress.com For a series of active analogues, a ligand-based pharmacophore model can be generated to represent the common features responsible for their activity. researchgate.netnih.gov
A typical pharmacophore model for phenylurea derivatives would likely include the following features: researchgate.net
Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the urea group is a strong hydrogen bond acceptor.
Hydrogen Bond Donor (HBD): The N-H groups of the urea bridge act as hydrogen bond donors.
Hydrophobic/Aromatic Region: The 3-chlorophenyl group and the cyclopropyl group contribute hydrophobic characteristics. The phenyl ring itself is a distinct aromatic feature.
Table of Potential Pharmacophoric Features for Phenylurea Analogues
| Feature Type | Corresponding Chemical Moiety | Role in Molecular Recognition |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen (=O) | Forms H-bonds with donor groups in a target's active site. |
| Hydrogen Bond Donor (HBD) | Amide Hydrogens (N-H) | Forms H-bonds with acceptor groups in a target's active site. |
| Aromatic Ring (AR) | Phenyl Ring | Participates in π-π stacking or hydrophobic interactions. |
| Hydrophobic (HY) | Cyclopropyl & Phenyl Groups | Fits into hydrophobic pockets of a binding site. |
These features are commonly identified in pharmacophore studies of related compound classes. researchgate.netqsar4u.com
Once developed and validated, this pharmacophore model can be used as a 3D query to screen large chemical databases for novel compounds that possess the same essential features but may have a different chemical scaffold. dovepress.com
Similarity searching is a fundamental chemoinformatic technique based on the principle that structurally similar molecules are likely to have similar properties. nih.gov
Similarity Searching: Using the structure of this compound as a query, one can search databases like PubChem or ChEMBL to find compounds with a high degree of structural similarity. Similarity is often quantified using 2D fingerprints (which encode structural fragments) and a metric like the Tanimoto coefficient. This process can identify commercially available analogues for testing or known compounds with documented biological activities, providing clues about the potential targets or effects of the query molecule.
Clustering: When analyzing a larger set of related phenylurea analogues, clustering algorithms can group them based on structural or physicochemical similarity. nih.gov This helps in understanding the chemical space covered by the set of compounds and can be used to select a diverse subset for experimental testing, ensuring broad coverage of the potential structure-activity landscape. Methods can range from hierarchical clustering based on molecular fingerprints to more advanced machine-learning approaches. nih.gov This analysis can reveal important subgroups within a library of analogues, for instance, grouping compounds by the type of substituent on the phenyl ring or by the nature of the N'-alkyl group.
Applied Biological Studies of N 3 Chlorophenyl N Cyclopropylurea in Non Human Systems
Investigations in Agrochemical Science
Research into N-(3-chlorophenyl)-N'-cyclopropylurea and related phenylurea compounds has revealed a range of biological effects that are relevant to agriculture. The core structure of phenylurea is a versatile scaffold that has led to the development of various commercial pesticides. These compounds are known to interfere with essential biological processes in target organisms such as fungi, plants, and insects. Studies on related compounds provide a framework for understanding the potential agrochemical applications of this compound. For instance, derivatives of phenylurea are utilized as herbicides and insecticides. researchgate.netjeb.co.in
Fungicidal Activity and Efficacy Studies against Plant Pathogens
While specific studies on the fungicidal activity of this compound are not extensively documented in the reviewed literature, the broader class of urea (B33335) derivatives has shown promise in controlling plant pathogens. For example, studies on N-(2-substituted) phenyl ureas and their metal complexes have demonstrated biocidal activity against common fungi such as Aspergillus niger and Candida albicans. nih.gov Furthermore, novel benzoylurea (B1208200) derivatives incorporating a pyrimidine (B1678525) moiety have shown notable in vitro antifungal activity against significant plant pathogens like Botrytis cinerea and Rhizoctonia solani. nih.gov In one study, certain benzoylurea derivatives showed significant inhibition rates against Botrytis cinerea on cucumbers, with some compounds surpassing the efficacy of the commercial fungicide hymexazol. nih.gov Another compound from the same study demonstrated an 89.74% inhibition rate against Rhizoctonia solani, which was superior to that of hymexazol. nih.gov
These findings suggest that the urea scaffold is a viable pharmacophore for the development of new fungicides. Although direct data for this compound is not available, the performance of related compounds indicates a potential for fungicidal properties that warrants further specific investigation.
Herbicidal Properties and Selectivity Mechanisms in Model Plants
The herbicidal properties of phenylurea compounds are well-established. researchgate.net These chemicals are widely used for weed control in both agricultural and non-agricultural settings, acting primarily as photosynthesis inhibitors. researchgate.net Their effectiveness is based on their ability to disrupt key physiological processes in susceptible plant species, leading to growth inhibition and eventual death.
Inhibition of Photosystem II (e.g., in weeds)
The principal mechanism of herbicidal action for phenylurea derivatives is the inhibition of Photosystem II (PSII), a critical component of the photosynthetic electron transport chain in plants. researchgate.netnih.gov These herbicides function by binding to the QB site on the D1 protein within the PSII complex. nih.gov This binding action blocks the flow of electrons from the primary quinone electron acceptor (QA) to the secondary quinone electron acceptor (QB), thereby interrupting the entire photosynthetic process. nih.govnih.gov The blockage of electron transport not only halts the production of energy (ATP) and reducing power (NADPH) necessary for plant growth but also leads to the formation of highly reactive oxygen species. researchgate.net These reactive molecules cause oxidative damage to cellular components, leading to lipid peroxidation and the destruction of membranes, which results in cell leakage and rapid disintegration of plant tissues. researchgate.net
The table below illustrates the PSII inhibitory activity of various N,N-dimethyl-N'-phenylurea derivatives, demonstrating the structure-activity relationship within this class of herbicides. The activity is expressed as pI50, the negative logarithm of the molar concentration required for 50% inhibition of PSII.
| Substituent on Phenyl Ring | pI50 (in isolated thylakoids) | pI50 (in photoautotrophic cells) |
| H | 4.8 | 3.5 |
| 3-Cl | 6.0 | 4.6 |
| 3-CF3 | 6.3 | 4.8 |
| 3,4-Cl2 (DCMU) | 7.3 | 5.8 |
| 4-F | 6.3 | 4.8 |
| 4-Cl | 6.4 | 5.3 |
| 4-Br | 6.6 | 5.3 |
| 4-I | 6.8 | 5.3 |
| Data is illustrative for the phenylurea class of compounds and sourced from a study on substituted N,N-dimethyl-N'-phenylureas. tandfonline.com |
Disruption of Microtubule Organization and Cell Division (e.g., in plants)
While the primary herbicidal mechanism for phenylureas is the inhibition of PSII, some related carbamate (B1207046) compounds are known to affect microtubule organization. For instance, isopropyl N-3-chlorophenyl carbamate (CIPC), a compound structurally similar to the subject molecule, has been shown to inhibit the assembly of microtubules in the unicellular alga Ochromonas. This disruption of microtubule formation interferes with processes like cell shape maintenance and flagellum regeneration. It is important to note that direct evidence linking this compound to microtubule disruption has not been found in the reviewed literature, and this mechanism is not considered the primary mode of action for phenylurea herbicides.
Modulation of Plant Growth Regulation and Phytohormone Pathways
Certain phenylurea derivatives are known to exhibit significant cytokinin-like activity, functioning as synthetic plant growth regulators. semanticscholar.orgias.ac.inresearchgate.net Cytokinins are a class of phytohormones that play a central role in the life of a plant, primarily by promoting cell division (cytokinesis) and influencing cell differentiation, shoot formation, leaf senescence, and nutrient mobilization. ias.ac.inmdpi.com
Compounds such as Thidiazuron (B128349) (TDZ) and Forchlorfenuron (CPPU) are well-documented phenylureas that often show higher activity than natural adenine-based cytokinins. ias.ac.inresearchgate.net The mode of action for these compounds can be twofold. They may act as direct mimics of natural cytokinins, binding to cytokinin receptors. Alternatively, and in some cases more significantly, they can inhibit the primary enzyme responsible for the degradation of natural cytokinins, known as cytokinin oxidase/dehydrogenase (CKO or CKX). nih.govnih.gov By inhibiting CKO/CKX, these phenylurea compounds prevent the breakdown of endogenous cytokinins, leading to their accumulation and an amplified physiological response. Structural studies have shown that the urea backbone of these molecules is critical for binding to the active site of the CKO/CKX enzyme. nih.gov
Given that this compound is a phenylurea derivative, it possesses the fundamental chemical scaffold associated with cytokinin-like activity. It has the potential to modulate plant development by interacting with phytohormone pathways, either directly or through the inhibition of enzymes like CKO/CKX. ias.ac.innih.gov
Table 2: Phenylurea-Based Plant Growth Regulators and Their Primary Effects
| Compound Name | Primary Phytohormonal Effect | Common Application |
| Thidiazuron (TDZ) | Strong cytokinin activity | Promotes shoot regeneration and proliferation in plant tissue culture |
| Forchlorfenuron (CPPU) | Strong cytokinin activity | Increases fruit size and set in grapes, kiwifruit, and melons |
| Diuron (B1670789) | Cytokinin-like activity | Primarily a herbicide, but shows growth regulation at low concentrations |
| This table provides examples of phenylurea compounds with known plant growth-regulating properties. |
Non-Agrochemical Biological Applications (e.g., Enzyme Inhibition in Microorganisms)
Inhibition of Specific Enzymes in Microbial Systems (e.g., Urease in Plants or Microbes)
Beyond agrochemical applications, phenylurea derivatives are notable for their ability to inhibit specific enzymes in microbial systems, with urease being a primary target. researchgate.netnih.gov Urease is a metalloenzyme containing two nickel ions in its active site, and it is produced by a variety of microorganisms and plants. nih.govnih.gov The enzyme catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate. nih.gov
This enzymatic activity has significant implications. In agriculture, the breakdown of urea-based fertilizers by soil microbes leads to the volatile loss of nitrogen as ammonia and contributes to environmental pollution. usda.gov In medicine, urease is a key virulence factor for several pathogenic bacteria, most notably Helicobacter pylori. The ammonia produced by urease neutralizes gastric acid, allowing the bacterium to colonize the stomach lining and contribute to gastritis and peptic ulcers. researchgate.netnih.gov
Compounds containing a urea or thiourea (B124793) fragment are natural candidates for urease inhibition due to their structural similarity to the enzyme's substrate. nih.gov The mechanism of inhibition involves the urea-like molecule binding directly to the bi-nickel center within the enzyme's active site. nih.govdergipark.org.tr This competitive inhibition blocks the natural substrate, urea, from accessing the catalytic site, thereby deactivating the enzyme. The specific substitutions on the phenyl ring and the other nitrogen of the urea moiety can significantly influence the binding affinity and inhibitory potency. nih.gov this compound, as a direct structural analogue of urea, fits the profile of a competitive urease inhibitor.
Table 3: Urease Inhibition by Various Urea Derivatives
| Inhibitor Compound | Source of Urease | IC₅₀ (µM) | Inhibition Type |
| Hydroxyurea | Jack Bean | 100 | Competitive |
| Thiourea | Jack Bean | 23 | Competitive |
| Phenylphosphorodiamidate (PPD) | Jack Bean | 18 | - |
| N-(n-butyl)phosphorictriamide (NBPTO) | Sporosarcina pasteurii | 0.0021 | Competitive |
| IC₅₀ is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. Data is compiled from multiple studies to show the range of potencies. researchgate.netnih.gov |
Exploration in Veterinary Parasitology (Mechanistic Studies)
In the field of veterinary medicine, benzoylphenylureas (BPUs) are utilized to control a range of ectoparasites that affect livestock and companion animals. nih.gov These include economically important pests such as sheep body lice, cattle ticks, and various species of flies whose larvae cause cutaneous myiasis (infestation of living tissue). ekb.egnih.gov The application of these compounds is also prominent in controlling flea infestations on pets. parasite-journal.org
The mechanistic action in parasites is identical to their insecticidal effect: they function as IGRs by inhibiting chitin (B13524) synthesis. ekb.egnih.gov The treatment is often administered to the host animal (e.g., orally, as a pour-on, or via injection), and the active compound circulates within the host's system. When the larval stage of a parasite feeds on the host (e.g., blood for fleas, tissue for myiasis-causing flies), it ingests the BPU. nih.gov The compound then disrupts the molting process, preventing the parasite from developing into its next life stage and effectively breaking the parasite's life cycle. This mode of action is highly specific to the molting, immature stages of the arthropod parasite. nih.gov
Due to its phenylurea structure and its potential as a chitin synthesis inhibitor, this compound could theoretically be explored for similar applications in veterinary parasitology. Its effectiveness would be contingent upon its pharmacological properties within the host animal and its specific potency against the target parasites.
Mechanistic Studies of Selectivity and Resistance Development in Non-Human Biological Systems
Genetic and Molecular Analysis of Resistance Mechanisms
No research data is available.
Table 1: Gene Mutations Associated with Resistance to this compound
| Gene | Mutation | Organism |
| Data Not Available | Data Not Available | Data Not Available |
Table 2: Altered Gene Expression in this compound Resistant Organisms
| Gene | Change in Expression | Organism |
| Data Not Available | Data Not Available | Data Not Available |
Environmental Fate and Degradation of N 3 Chlorophenyl N Cyclopropylurea
Photodegradation Pathways of N-(3-chlorophenyl)-N'-cyclopropylurea
Photodegradation, the breakdown of compounds by light, is a significant abiotic process influencing the fate of many synthetic chemicals in the environment. For phenylurea herbicides, this process can lead to a variety of transformation products.
Influence of Light Spectrum and Intensity
The rate and extent of photodegradation are highly dependent on the spectrum and intensity of the light source. Ultraviolet (UV) radiation, a component of natural sunlight, is particularly effective in initiating the breakdown of organic molecules. The presence of photosensitizing agents in the environment, such as nitrate (B79036) ions and humic acids, can accelerate photodegradation by producing highly reactive species like hydroxyl radicals. These radicals can then attack the this compound molecule, initiating its degradation. The efficiency of this process is also linked to the physicochemical properties of the environmental matrix, such as the pH of the water.
Identification and Characterization of Photolytic Byproducts
Hydroxylation: The addition of a hydroxyl (-OH) group to the phenyl ring is a frequent initial step.
Dechlorination: The removal of the chlorine atom from the phenyl ring.
Urea (B33335) Bridge Cleavage: The breaking of the bond between the urea group and the phenyl ring, which can lead to the formation of 3-chloroaniline (B41212). nih.gov
N-Dealkylation/N-Dealkoxylation: While this compound does not have N-alkyl or N-alkoxy groups, related phenylurea herbicides undergo such reactions, suggesting that modifications to the urea side chain are possible.
Based on these established pathways for related compounds, the photolytic degradation of this compound would likely yield a series of byproducts, including hydroxylated derivatives and 3-chloroaniline.
Biodegradation in Environmental Matrices
Biodegradation, the breakdown of organic substances by living organisms, primarily microorganisms, is a key process in the natural attenuation of synthetic compounds in soil and water.
Microbial Metabolism in Soil and Water Systems
In both terrestrial and aquatic environments, the microbial metabolism of phenylurea herbicides is a well-documented phenomenon. nih.gov The degradation process is influenced by several environmental factors, including soil type, organic matter content, moisture, temperature, and the composition of the native microbial communities. Generally, the degradation of phenylurea herbicides is initiated by the enzymatic activities of soil and water microorganisms.
The primary metabolic pathway for many phenylurea herbicides involves the cleavage of the urea bridge, leading to the formation of the corresponding aniline (B41778) derivative. researchgate.net In the case of this compound, this would result in the formation of 3-chloroaniline and cyclopropylurea. Further degradation of these primary metabolites can then occur.
Role of Specific Microorganisms in this compound Degradation
Specific studies identifying microorganisms capable of degrading this compound are scarce. However, research on other phenylurea herbicides has identified a range of bacteria and fungi with the ability to metabolize these compounds. Genera such as Pseudomonas, Bacillus, Arthrobacter, Sphingomonas, and the fungus Mortierella have been shown to degrade various phenylurea herbicides. nih.gov It is plausible that some of these microorganisms, or others with similar enzymatic capabilities, could also be involved in the breakdown of this compound. For instance, some bacteria are known to degrade cyclopropyl-containing compounds, which could be relevant for the breakdown of the cyclopropylurea moiety. d-nb.infonih.gov
Metabolite Identification in Environmental Samples
The identification of metabolites in environmental samples provides direct evidence of degradation pathways. For phenylurea herbicides, common metabolites found in soil and water include the N-dealkylated and N-dealkoxylated products, as well as the corresponding anilines. Given the structure of this compound, its principal metabolites in environmental samples are expected to be:
3-Chloroaniline: Formed by the cleavage of the urea bridge. This compound is a known degradation product of other chlorophenyl-containing herbicides. nih.gov
Cyclopropylurea: The other product of the urea bridge cleavage.
The subsequent fate of these metabolites is also of environmental interest. 3-chloroaniline, for example, can be further degraded by microorganisms. The degradation of the cyclopropylamine (B47189) portion, which could be formed from cyclopropylurea, has also been studied in the context of other compounds, with pathways involving ring opening. d-nb.infonih.govhyphadiscovery.com
Below is a table summarizing the potential degradation products based on the breakdown of structurally similar compounds.
| Parent Compound | Potential Degradation Product | Formation Pathway |
| This compound | 3-Chloroaniline | Cleavage of the urea bridge |
| This compound | Cyclopropylurea | Cleavage of the urea bridge |
| This compound | Hydroxylated this compound | Hydroxylation of the phenyl ring |
Sorption and Leaching Characteristics in Soil
The interaction of this compound with soil components is a critical determinant of its environmental mobility and availability. Sorption processes govern whether the compound remains bound to soil particles or is transported with soil water, potentially leading to groundwater contamination.
Adsorption to Soil Organic Matter and Minerals
The adsorption of phenylurea compounds, the class to which this compound belongs, is significantly influenced by the physical and chemical properties of the soil. nih.gov The primary factors controlling adsorption are the soil organic matter (SOM) content and the type and quantity of clay minerals. nih.govd-nb.info
Sorption is a key process that affects the fate of pollutants by determining their availability for biological and chemical degradation. nih.gov For phenylurea herbicides, adsorption occurs predominantly through partitioning into the soil's organic matter. chemsafetypro.com The strength of this adsorption is often quantified by the soil adsorption coefficient (Kd) or, more commonly, the organic carbon-water (B12546825) partition coefficient (Koc), which normalizes the adsorption based on the organic carbon content of the soil. chemsafetypro.com A higher Koc value indicates stronger binding to soil and consequently, lower mobility. chemsafetypro.com
Table 1: Key Soil Sorption Coefficients This table outlines the typical coefficients used to measure a chemical's tendency to adsorb to soil. The values are dependent on the specific chemical and soil properties.
| Coefficient | Description | Significance for Mobility |
| Kd | Soil Adsorption Coefficient: Ratio of the chemical's concentration in soil to its concentration in water. chemsafetypro.com | Higher Kd indicates lower mobility. Varies with soil type. |
| Koc | Organic Carbon-Water Partition Coefficient: Normalizes Kd for the organic carbon content of the soil. chemsafetypro.com | Higher Koc indicates lower mobility. Allows for comparison across different soils. |
| Kf | Freundlich Adsorption Coefficient: An empirical measure of adsorption capacity derived from the Freundlich isotherm. chemsafetypro.com | Indicates the extent of adsorption. |
Mobility and Potential for Groundwater Contamination (Environmental Aspects)
The mobility of a pesticide in soil determines its potential to leach into groundwater. researchgate.net This process is largely a function of the compound's persistence and its sorption characteristics. epa.gov Compounds that are persistent, water-soluble, and weakly adsorbed to soil particles (i.e., having a low Koc value) are more likely to be transported through the soil profile and contaminate groundwater resources. chemsafetypro.comresearchgate.net
Human activities, particularly in agriculture, are a primary source of groundwater contamination by pesticides and their metabolites. epa.gov Persistent and Mobile Organic Compounds (PMOCs) are of increasing concern as they can readily leach into aquifers and resist degradation, posing a long-term threat to drinking water quality. dtu.dk The movement of these contaminants is also affected by soil structure; for example, in clayey soils, transport can be accelerated through fractures, leading to faster but more prolonged leaching into underlying aquifers. dtu.dk
While specific leaching studies for this compound were not identified, its structural similarity to other mobile phenylurea compounds suggests a potential for groundwater contamination, particularly in soils with low organic matter and in regions with high rainfall or irrigation. ucanr.edu The potential for a substance to contaminate groundwater is often assessed using screening indices that consider its half-life and Koc value. researchgate.net Without this specific data for this compound, a definitive assessment of its groundwater contamination risk cannot be made.
Environmental Persistence and Bioaccumulation Potential in Non-Human Food Chains
The persistence and bioaccumulation potential of a chemical are key indicators of its long-term environmental risk. Persistence describes how long a compound remains in the environment, while bioaccumulation refers to its uptake and concentration in organisms. wikipedia.org
Half-life Determination in Various Environmental Compartments
The persistence of a chemical in the environment is commonly expressed by its half-life (t½), which is the time it takes for 50% of the initial amount to degrade or dissipate. orst.eduiastate.edu A compound's half-life can vary significantly depending on the environmental compartment (soil, water, sediment) and conditions such as temperature, pH, and microbial activity. orst.edu
Pesticides can be categorized by their persistence based on their soil half-life:
Low Persistence: Half-life < 16 days
Moderate Persistence: Half-life of 16 to 59 days
High Persistence: Half-life > 60 days orst.edu
Compounds with longer half-lives are more likely to accumulate in the environment upon repeated application, increasing the risk of exposure to non-target organisms and contamination of water resources. orst.edu Although specific experimental half-life data for this compound in soil or water were not found in the reviewed literature, related phenylurea herbicides like diuron (B1670789) have a reported soil half-life of 90 days, placing them in the high persistence category. researchgate.net
Table 2: Illustrative Half-Life Data for a Phenylurea Herbicide (Diuron) This table provides an example of half-life data, which is crucial for assessing environmental persistence.
| Environmental Compartment | Half-Life (t½) | Persistence Class | Reference |
| Soil | 90 days | High | researchgate.net |
Trophic Transfer in Ecological Food Webs
Trophic transfer is the process by which contaminants move up through a food web. It begins with bioaccumulation, the uptake of a substance by an individual organism from its environment (e.g., water) or diet, at a rate faster than it can be eliminated. wikipedia.orgcimi.org When this contaminant is passed from one trophic level to the next (e.g., from prey to predator), the process is called biomagnification, often resulting in higher concentrations in organisms at the top of the food chain. cimi.orgunipd.it
Persistent Organic Pollutants (POPs) are particularly known for their ability to bioaccumulate in the fatty tissues of organisms and biomagnify in food webs. cimi.org The potential for a chemical to bioaccumulate can be estimated using metrics such as the Bioaccumulation Factor (BAF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding environment. unipd.itmdpi.com
There are no specific studies in the reviewed literature detailing the trophic transfer or biomagnification of this compound in ecological food webs. nih.gov However, its predicted XlogP of 2.3 suggests a moderate lipophilicity, which is a key factor in bioaccumulation. uni.lu This indicates a potential for the compound to be taken up by aquatic and terrestrial organisms, though its capacity for significant biomagnification remains undetermined without empirical food web studies.
Conclusion and Future Research Directions for N 3 Chlorophenyl N Cyclopropylurea
Synthesis of Current Academic Research Findings on N-(3-chlorophenyl)-N'-cyclopropylurea
This compound is a chemical compound that has garnered interest within various fields of chemical research. Its structural components, a chlorophenyl group linked to a cyclopropylurea moiety, suggest potential applications that are areas of active investigation for analogous structures. Current academic research on compounds sharing structural similarities with this compound provides a foundational understanding of its potential characteristics and areas for future study.
Research into related compounds, such as 3-chlorophenyl and biphenyl (B1667301) piperazinylhexyl trazodone (B27368) analogues, has demonstrated the utility of the 3-chlorophenyl group in developing neurologically active agents. For instance, derivatives incorporating the 3-chlorophenylpiperazine structure have been synthesized and shown to possess high affinity for serotonin (B10506) receptors, specifically 5-HT1A and 5-HT7. nih.gov The synthesis of these analogues has been optimized using methods like microwave-assisted reductive alkylation, highlighting a potential efficient synthetic route for derivatives of this compound. nih.gov
Furthermore, studies on other urea (B33335) derivatives, such as sulfonylureas, have established their broad pharmacological potential, including antibacterial, anticancer, and antidiabetic activities. dergipark.org.tr The biological activity of these compounds is highly dependent on the substituents attached to the core urea structure. This underscores the importance of the cyclopropyl (B3062369) and 3-chlorophenyl groups in defining the specific properties of this compound.
The table below summarizes key research findings on structurally related compounds, which may inform the future investigation of this compound.
| Research Area | Key Findings on Related Compounds | Potential Relevance to this compound |
| Synthesis | Microwave-assisted synthesis of 3-chlorophenyl derivatives has been shown to be an efficient method. nih.gov | This methodology could be adapted for the efficient synthesis of this compound and its derivatives. |
| Biological Activity | 3-chlorophenylpiperazine derivatives exhibit affinity for serotonin receptors. nih.gov | The 3-chlorophenyl group in this compound may confer similar neurological activity. |
| Pharmacological Potential | Urea-based compounds, like sulfonylureas, have a wide range of biological activities. dergipark.org.tr | The urea core of this compound suggests it could be a scaffold for developing new therapeutic agents. |
Identification of Knowledge Gaps and Unexplored Research Avenues
Despite the foundational knowledge gleaned from related compounds, there are significant knowledge gaps in the direct understanding of this compound. A dedicated body of research focusing exclusively on this compound is not extensively documented in publicly available literature. This presents a number of unexplored research avenues.
A primary knowledge gap is the comprehensive biological activity profile of this compound itself. While inferences can be drawn from its structural motifs, its specific interactions with biological targets remain to be elucidated. Systematic screening against a panel of receptors, enzymes, and cell lines would be a crucial first step.
Another significant unknown is its metabolic fate and pharmacokinetic properties. Understanding how the compound is absorbed, distributed, metabolized, and excreted is essential for any potential therapeutic development.
The synthetic chemistry of this compound also presents opportunities for exploration. While general methods for urea synthesis are well-established, the specific optimization of reaction conditions for this particular molecule, especially for large-scale and environmentally friendly production, has not been detailed.
Unexplored research avenues include:
Agrochemical Potential: The structural similarity to some herbicides warrants investigation into its phytotoxic properties.
Materials Science Applications: The urea functionality suggests potential for use in the development of novel polymers or supramolecular assemblies.
Medicinal Chemistry: Its potential as a lead compound for the development of novel therapeutics for central nervous system disorders, given the activity of other 3-chlorophenyl derivatives, is a major unexplored area. nih.gov
Prognostic Outlook for this compound Research
The future for research into this compound appears promising, with several avenues for novel discovery and methodological advancement.
The core structure of this compound is ripe for the discovery of novel derivatives with potentially enhanced or entirely new properties. The synthesis of a series of novel N-benzylidene derivatives of other heterocyclic systems has demonstrated the value of structural modification to explore a wider range of biological activities. mdpi.com A similar approach could be applied to this compound.
Systematic modification of the phenyl ring with different substituents could modulate the electronic properties and steric profile of the molecule, potentially leading to improved binding affinity for biological targets. Similarly, the cyclopropyl group could be replaced with other small cycloalkyl or heterocyclic moieties to probe the structure-activity relationship.
The table below outlines potential derivative classes and their research rationale.
| Derivative Class | Rationale for Investigation |
| Substituted Phenyl Analogues | To investigate the influence of electronic and steric effects on biological activity. |
| Cycloalkyl Variants | To explore the impact of the alkyl substituent on the urea nitrogen on target interaction and pharmacokinetic properties. |
| Bioisosteric Replacements | To replace the urea or phenyl groups with other functional groups to potentially improve efficacy or reduce off-target effects. |
Advances in computational chemistry and high-throughput screening are poised to accelerate the study of this compound. In silico methods, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, can be employed to prioritize synthetic targets and predict the compound's behavior. researchgate.net
The use of microwave-assisted organic synthesis, which has been successfully applied to related compounds, offers a pathway for the rapid and efficient generation of a library of derivatives for biological evaluation. nih.govmdpi.com This can significantly shorten the discovery and optimization cycle.
Furthermore, the development of novel in vitro and in vivo assay platforms will be crucial for characterizing the biological effects of this compound and its derivatives. This includes the use of high-content imaging and '-omics' technologies to gain a deeper understanding of its mechanism of action at a cellular and molecular level.
Q & A
Q. What are the optimal synthetic routes for N-(3-chlorophenyl)-N'-cyclopropylurea, and how can reaction conditions be standardized?
The compound can be synthesized via urea-forming reactions, such as coupling 3-chlorophenyl isocyanate with cyclopropylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base like triethylamine is added to neutralize HCl byproducts. Reaction optimization should focus on temperature (40–80°C), solvent polarity, and stoichiometric ratios to achieve >90% yield . Purity can be enhanced through recrystallization using ethanol/water mixtures, as demonstrated for structurally similar sulfonamides .
Q. How can structural characterization of this compound be performed to confirm its molecular geometry?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving bond lengths, angles, and torsional conformations. For example, in related urea derivatives, SCXRD revealed gauche torsions (e.g., 58.67°–61.49° at S–N bonds) and dihedral angles between aromatic rings (44.50°–46.90°) . Infrared (IR) spectroscopy can validate the urea (–NH–CO–NH–) linkage via N–H stretching (3200–3400 cm⁻¹) and carbonyl (C=O) peaks (~1650 cm⁻¹) .
Q. What solvent systems are suitable for solubility and stability studies of this compound?
Urea derivatives are typically insoluble in water but soluble in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., chloroform). Stability tests should assess degradation under UV light, humidity, and varying pH (2–12) using HPLC or LC-MS to monitor decomposition products .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between predicted and experimental molecular geometries?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict bond lengths and angles, which may deviate from SCXRD data due to crystal packing effects. For example, in N-(3-chlorophenyl)-4-nitrobenzenesulfonamide, DFT-predicted S–N bond lengths showed <0.05 Å variance from experimental values . Software like Gaussian or ORCA can model hydrogen-bonding networks to explain crystal packing anomalies .
Q. What experimental strategies are effective in analyzing hydrogen-bonding interactions in crystalline this compound?
SCXRD data can identify N–H···O/N hydrogen bonds, which often form zigzag chains or dimeric motifs. For example, in N-(3-chlorophenyl) sulfonamides, N–H···O bonds (2.85–3.10 Å) stabilize crystal lattices parallel to the a-axis . Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions, while thermal gravimetry (TGA) assesses stability up to decomposition temperatures (~250°C) .
Q. How can the biological activity of this compound be evaluated in oxidative stress pathways?
In vitro assays using cell lines (e.g., HEK-293 or RAW 264.7 macrophages) can measure reactive oxygen species (ROS) suppression via fluorescent probes (e.g., DCFH-DA). Dose-response curves (0.1–100 µM) and Western blotting for Nrf2/Keap1 pathway markers validate mechanistic roles . Comparative studies with analogs (e.g., N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea) highlight structural determinants of bioactivity .
Q. What methodologies are recommended for assessing photostability and metabolic degradation?
Accelerated UV exposure (ICH Q1B guidelines) with HPLC tracking identifies photodegradants. In vitro metabolic stability can be tested using liver microsomes (human or rodent) and LC-MS/MS to detect phase I/II metabolites. For example, cyclopropyl moieties may undergo CYP450-mediated oxidation, forming epoxy intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
